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Introduction
The C-C motif chemokine receptor 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays

a pivotal role in mediating the migration of immune cells to sites of inflammation.[1][2] It binds

to a variety of chemokines, including CCL3 (MIP-1α), CCL5 (RANTES), and CCL7 (MCP-3),

initiating downstream signaling cascades that are crucial for leukocyte trafficking in both innate

and adaptive immunity.[2][3] Dysregulation of CCR1 signaling has been implicated in various

inflammatory diseases, autoimmune disorders, and several types of cancer, including multiple

myeloma, breast cancer, and hepatocellular carcinoma.[4][5][6] This makes CCR1 a significant

target for therapeutic intervention and basic research.

The CRISPR/Cas9 system has emerged as a powerful and precise tool for genome editing,

enabling the straightforward generation of knockout cell lines to study gene function.[7] By

creating targeted double-strand breaks that lead to gene inactivation, researchers can

elucidate the specific roles of proteins like CCR1 in complex cellular processes.

These application notes provide a comprehensive guide for researchers, scientists, and drug

development professionals on utilizing CRISPR/Cas9 to generate CCR1 knockout cell lines

and subsequently analyze the receptor's function.
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The generation of a stable CCR1 knockout cell line is the foundational step for functional

studies. The workflow involves designing guide RNAs (gRNAs) specific to the CCR1 gene,

delivering the CRISPR/Cas9 components into the target cell line, selecting and isolating single-

cell clones, and finally, validating the knockout at the genomic and protein levels.
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Workflow for generating and validating CCR1 knockout cell lines.

Protocol 1: Generation of CCR1 Knockout Cell Lines
This protocol is optimized for adherent cell lines but can be adapted for suspension cells.[8]

1.1. sgRNA Design and Vector Construction

Design sgRNAs: Use online tools (e.g., Benchling, CRISPR Design Tool) to design 2-3

sgRNAs targeting early exons of the CCR1 gene. This maximizes the chance of generating a

frameshift mutation leading to a non-functional protein.[9]

Vector Selection: Choose an appropriate all-in-one CRISPR/Cas9 vector containing both

Cas9 nuclease and the sgRNA expression cassette (e.g., lentiCRISPRv2). These vectors

often include a selection marker like puromycin resistance.

Cloning: Synthesize and clone the designed sgRNA oligonucleotides into the linearized

CRISPR/Cas9 vector according to the manufacturer's protocol.

1.2. Transfection
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Cell Culture: Plate the chosen cell line (e.g., HEK293T for lentiviral production, or the target

cell line directly) and grow to 70-90% confluency.[10]

Delivery: Transfect the CCR1-sgRNA-Cas9 plasmid into the cells using a suitable method.

For difficult-to-transfect cells, lentiviral transduction is recommended. For others, lipid-based

transfection reagents or electroporation can be used.[11]

Note: Always include a negative control (a non-targeting sgRNA) and a positive control (a

validated sgRNA for a housekeeping gene).[12]

1.3. Selection and Single-Cell Isolation

Antibiotic Selection: 24-48 hours post-transfection, apply selection pressure (e.g.,

puromycin) to eliminate untransfected cells. The optimal concentration should be determined

beforehand with a kill curve.

Single-Cell Cloning: Once a stable population of edited cells is established, isolate single

cells to generate clonal lines. This is crucial as the initial population will be a heterogeneous

mix of wild-type, heterozygous, and homozygous knockout cells.

Limited Dilution: Serially dilute the cell suspension to a concentration of ~1 cell/mL and

plate into 96-well plates.[10]

FACS: If the vector contains a fluorescent marker, use fluorescence-activated cell sorting

(FACS) to deposit single cells into each well of a 96-well plate.

1.4. Knockout Validation Expand the single-cell clones and validate the knockout at both the

genomic and protein levels.

Genomic DNA Analysis:

Extract genomic DNA from each clone and the wild-type control.

PCR Amplification: Amplify the target region of the CCR1 gene.

Mismatch Cleavage Assay (T7E1): A quick screening method to identify clones with

insertions/deletions (indels).[12]
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Sanger Sequencing: Sequence the PCR products to confirm the presence of frameshift-

inducing indels in all alleles. Deconvolution of sequencing traces can be performed using

tools like TIDE (Tracking of Indels by Decomposition).[13]

Protein Level Analysis:

Western Blot: This is the gold standard for confirming the absence of the target protein.

Lyse the validated clones and wild-type cells, and perform a Western blot using a

validated anti-CCR1 antibody. A complete knockout clone will show no CCR1 protein

band.[14]

Flow Cytometry: For a cell surface receptor like CCR1, flow cytometry using a

fluorescently-labeled anti-CCR1 antibody can also confirm the absence of surface

expression.

| Table 1: Example Validation Data for CCR1 Knockout Clones | | :--- | :--- | :--- | :--- | | Clone ID |

Sanger Sequencing Result | CCR1 Protein Expression (Western Blot) | CCR1 Surface

Expression (Flow Cytometry) | | Wild-Type (WT) | Wild-Type Sequence | 100% | 100% | | Clone

A3 | -8 bp deletion (Allele 1)-1 bp insertion (Allele 2) | Not Detected | Not Detected | | Clone B5

| Wild-Type (Allele 1)+4 bp insertion (Allele 2) | ~55% | ~52% | | Clone C1 | Wild-Type

Sequence | 98% | 95% | | Conclusion | Clone A3 is a confirmed homozygous knockout. | Clone

B5 is heterozygous. | Clone C1 is a non-edited clone. |

CCR1 Signaling Pathway
CCR1 activation by its chemokine ligands initiates a signaling cascade through Gαi-type G

proteins.[15] This leads to the activation of Phospholipase C (PLC), which generates inositol

trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from

intracellular stores, while DAG activates Protein Kinase C (PKC).[3][15] These events

culminate in various cellular responses, including chemotaxis, cell proliferation, and cytokine

production, often involving downstream pathways like MAPK/ERK and PI3K/Akt.[1][4]

Additionally, CCR1 can signal through β-arrestin-mediated pathways, which are involved in

receptor internalization and G protein-independent signaling.[16]
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Simplified CCR1 signaling pathway upon ligand binding.
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Functional Assays to Characterize CCR1 Knockout
Cells
Comparing the phenotype of CCR1 knockout cells to wild-type controls is essential to

determine the receptor's function.

Protocol 2: Chemotaxis (Transwell Migration) Assay
This assay measures the directional migration of cells toward a chemoattractant.

Cell Preparation: Starve both wild-type and CCR1 knockout cells in serum-free media for 2-4

hours. Resuspend cells in migration buffer (e.g., serum-free media with 0.5% BSA).

Assay Setup:

Add a CCR1 ligand (e.g., CCL5/RANTES) to the lower chamber of a Transwell plate

(typically with 5 or 8 µm pores, depending on cell type). Use migration buffer alone as a

negative control.

Add the cell suspension to the upper insert.

Incubation: Incubate the plate at 37°C for a period determined by the cell type's migration

speed (e.g., 2-6 hours).

Quantification: Remove non-migrated cells from the top of the insert with a cotton swab. Fix

and stain the migrated cells on the underside of the membrane. Count the migrated cells in

several fields of view under a microscope or elute the stain and measure absorbance.

Data Analysis: Calculate the chemotactic index (number of cells migrating toward the

chemokine divided by the number of cells migrating toward the control buffer).

| Table 2: Sample Data from Transwell Migration Assay | | :--- | :--- | :--- | | Cell Line | Condition |

Mean Migrated Cells per Field (±SD) | Chemotactic Index | | Wild-Type (WT) | Control Buffer |

25 ± 4 | 1.0 | | Wild-Type (WT) | 100 ng/mL CCL5 | 155 ± 12 | 6.2 | | CCR1 KO | Control Buffer |

23 ± 5 | 1.0 | | CCR1 KO | 100 ng/mL CCL5 | 28 ± 6 | 1.2 | | Conclusion | CCR1 knockout

abolishes CCL5-mediated cell migration. | | |
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Protocol 3: Calcium Flux Assay
This assay measures the increase in intracellular calcium concentration following receptor

activation.[17]

Cell Loading: Harvest wild-type and CCR1 knockout cells and load them with a calcium-

sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

Measurement:

Acquire a baseline fluorescence reading using a plate reader equipped with an injector

(e.g., FLIPR) or a flow cytometer.

Inject the CCR1 ligand (e.g., CCL3/MIP-1α).

Immediately begin recording the change in fluorescence intensity over time (typically 2-3

minutes).

Data Analysis: The response is typically measured as the peak fluorescence intensity minus

the baseline reading.

| Table 3: Sample Data from Calcium Flux Assay | | :--- | :--- | :--- | | Cell Line | Stimulant | Peak

Fluorescence (Relative Fluorescence Units ±SD) | | Wild-Type (WT) | Buffer Control | 150 ± 20 |

| Wild-Type (WT) | 100 ng/mL CCL3 | 2800 ± 150 | | CCR1 KO | Buffer Control | 145 ± 25 | |

CCR1 KO | 100 ng/mL CCL3 | 160 ± 30 | | Conclusion | CCR1 knockout abrogates the

intracellular calcium response to CCL3. | |

Conclusion
The combination of CRISPR/Cas9-mediated gene editing with robust functional assays

provides a powerful platform for dissecting the role of CCR1 in various biological contexts. By

creating clean genetic knockouts, researchers can confidently attribute observed phenotypic

changes, such as deficits in migration or signaling, to the absence of CCR1 function. This

approach is invaluable for validating CCR1 as a drug target and for exploring the fundamental

mechanisms of chemokine signaling in health and disease.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols: Studying CCR1
Function in Cell Lines Using CRISPR/Cas9]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15507920#using-crispr-cas9-to-study-ccr1-function-
in-cell-lines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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